3,4-dihydro-2H-thiochromen-4-amine

Übersicht

Beschreibung

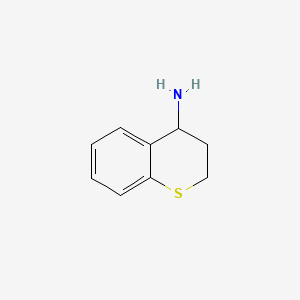

3,4-Dihydro-2H-thiochromen-4-amine is an organic compound with the molecular formula C9H11NS. It is a heterocyclic amine that contains a sulfur atom within its ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-thiochromen-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-mercaptobenzaldehyde with an amine under acidic conditions, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-2H-thiochromen-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions usually occur in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Various substituted amines and thioethers

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

One of the most significant applications of 3,4-dihydro-2H-thiochromen-4-amine derivatives is their role as DPP-4 inhibitors. Dipeptidyl peptidase-4 (DPP-4) inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. For instance, a study reported the rational design of novel derivatives that exhibited potent DPP-4 inhibitory activity, with some compounds demonstrating an IC50 value as low as 2.0 nM . These compounds not only showed promising in vitro results but also favorable pharmacokinetic profiles, indicating their potential for further development as antidiabetic agents.

1.2 Antileishmanial Activity

Research has also indicated that thiochroman derivatives, including those based on this compound, exhibit significant antileishmanial activity. A study evaluated various thiochroman-4-one derivatives and found that specific compounds displayed EC50 values lower than 10 μM against Leishmania parasites while maintaining low cytotoxicity towards human cells . This suggests their potential use in developing treatments for leishmaniasis, a disease caused by parasitic infections.

Case Studies

3.1 DPP-4 Inhibitors Development

In a notable case study, researchers designed a series of thiochromen derivatives aimed at inhibiting DPP-4 effectively. The most promising candidate demonstrated over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg orally within 24 hours . This highlights not only the compound's potential as a therapeutic agent but also its applicability in chronic disease management.

3.2 Antileishmanial Efficacy Assessment

Another case study focused on evaluating the antileishmanial properties of thiochroman derivatives. The study revealed that compounds with specific structural modifications exhibited enhanced activity against Leishmania species while being non-toxic to human macrophages . This finding underscores the importance of structure-activity relationships in drug design.

Wirkmechanismus

The mechanism of action of 3,4-dihydro-2H-thiochromen-4-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiochroman-4-one: A related compound with a ketone group instead of an amine.

2H-1-Benzothiopyran-4-amine: Another sulfur-containing heterocycle with similar structural features.

Tetrahydrothiopyran-4-one: A sulfur-containing heterocycle with a different ring structure.

Uniqueness

3,4-Dihydro-2H-thiochromen-4-amine is unique due to its combination of an amine group and a sulfur-containing ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biologische Aktivität

3,4-Dihydro-2H-thiochromen-4-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound features a thiochromene core, which is characterized by a sulfur atom in the aromatic ring. Its molecular formula is , with a molecular weight of approximately 169.25 g/mol. The presence of the amine group at the 4-position enhances its reactivity and biological activity.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 169.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its potential as an antibacterial agent, showing effective inhibition against E. coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that derivatives of thiochromene compounds, including this compound, showed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compounds exhibited log GI50 values ranging from -4.55 to -4.73, indicating potent antitumor activity .

The mechanism of action for this compound involves its interaction with various biological targets. It may act as a nucleophile in biochemical reactions, potentially inhibiting key enzymes or modulating receptor activities. Specific pathways affected include those involved in oxidative stress responses and cell signaling.

Table 2: Summary of Biological Activities

Study on Antimicrobial Efficacy

In a comprehensive study assessing the antimicrobial efficacy of thiochromene derivatives, including this compound, researchers found that modifications to the thiochromene core significantly influenced antibacterial potency. The study utilized various synthetic approaches to create derivatives and evaluate their MICs against clinical isolates .

Study on Anticancer Potential

Another pivotal study investigated the anticancer potential of thiochromene derivatives through a series of in vitro assays on multiple cancer cell lines. The results indicated that specific substitutions on the thiochromene structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-thiochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWQQTMIZMZZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275826 | |

| Record name | 3,4-dihydro-2H-thiochromen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93192-72-4 | |

| Record name | 3,4-dihydro-2H-thiochromen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.